2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
CAS No.: 2361636-13-5
Cat. No.: VC4521385
Molecular Formula: C6HCl3N2O2S2
Molecular Weight: 303.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361636-13-5 |
|---|---|
| Molecular Formula | C6HCl3N2O2S2 |
| Molecular Weight | 303.56 |
| IUPAC Name | 2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |
| Standard InChI | InChI=1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H |
| Standard InChI Key | OJBZMEOCWGCDSA-UHFFFAOYSA-N |
| SMILES | C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thieno[3,2-d]pyrimidine bicyclic system fused with a sulfonyl chloride group. The pyrimidine ring is substituted with chlorine atoms at positions 2 and 4, while the sulfur-containing thiophene ring is functionalized with a sulfonyl chloride (-SO₂Cl) at position 6 . This arrangement confers electrophilic reactivity, particularly at the sulfonyl chloride moiety, which is critical for nucleophilic substitution reactions.
Molecular Formula and Connectivity
The molecular formula C₆HCl₃N₂O₂S₂ reflects three chlorine atoms (two on the pyrimidine ring, one on the sulfonyl group), two nitrogen atoms in the pyrimidine ring, and two sulfur atoms (one in the thiophene, one in the sulfonyl group) . The SMILES string C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl explicitly defines connectivity, confirming the fused thienopyrimidine system .
Stereoelectronic Features
The InChIKey OJBZMEOCWGCDSA-UHFFFAOYSA-N facilitates database searches but indicates no stereocenters. The planar aromatic system enables π-π stacking, while the sulfonyl chloride group introduces polarity and hydrogen-bonding potential.
Synthesis and Reactivity
Synthetic Routes
While direct synthesis protocols for this compound are unreported, analogous thienopyrimidine sulfonyl chlorides are typically prepared via chlorosulfonation of precursor thienopyrimidines. For example, 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1) is synthesized by chlorination of the parent heterocycle followed by sulfonation .
Key Intermediate: 2,4-Dichlorothieno[3,2-d]pyrimidine
The non-sulfonated analog (e.g., 2,4-dichlorothieno[2,3-d]pyrimidine) is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with chlorinating agents . Subsequent treatment with chlorosulfonic acid likely introduces the sulfonyl chloride group, though reaction conditions (temperature, stoichiometry) remain undocumented for this specific derivative .
Reactivity Profile
The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling the formation of sulfonamides or sulfonate esters. The chlorine atoms on the pyrimidine ring may participate in Suzuki-Miyaura couplings or SNAr reactions, as seen in related compounds .
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Mass spectrometric adducts and their CCS values (Ų) are predicted as follows :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 302.86178 | 166.2 |
| [M+Na]⁺ | 324.84372 | 180.6 |
| [M-H]⁻ | 300.84722 | 166.4 |
These values assist in LC-MS/MS method development for detecting the compound in complex matrices.
Solubility and Partitioning
Though experimental data is absent, predicted log P values (2.9 consensus) suggest moderate lipophilicity . ESOL solubility estimates indicate poor aqueous solubility (0.0253 mg/mL) , necessitating organic solvents (e.g., DMF, DMSO) for handling.
Pharmaceutical and Industrial Applications
Drug Discovery Intermediate
Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. The compound’s structure aligns with kinase inhibitors and antiviral agents, where the thienopyrimidine scaffold modulates target binding . For instance, ethyl 2-(4-aminophenyl)acetate coupling to 2,4-dichlorothieno[2,3-d]pyrimidine yields bioactive derivatives , suggesting this sulfonyl chloride could serve similarly.
Material Science
The conjugated π-system may contribute to electronic materials, though this application remains unexplored. Sulfonyl chlorides are also employed in polymer crosslinking, hinting at potential industrial uses .
Future Research Directions
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Synthetic Optimization: Elucidate conditions for high-yield sulfonylation of thienopyrimidine precursors.
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Biological Screening: Evaluate kinase inhibition or antiviral activity in cell-based assays.
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Environmental Impact: Assess biodegradation and ecotoxicity given its halogenated structure.
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